![molecular formula C11H13BrClN3O3 B14091567 1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a piperazine ring through a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride typically involves the reaction of 2-bromo-4-nitrobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromo group.
Reduction: Formation of 1-[(2-Amino-4-nitrophenyl)carbonyl]piperazine.
Oxidation: Formation of N-oxides of the piperazine ring.
科学研究应用
1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The presence of the bromo and nitro groups allows it to form strong interactions with target proteins, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- 1-[(2-Chloro-4-nitrophenyl)carbonyl]piperazine hydrochloride
- 1-[(2-Fluoro-4-nitrophenyl)carbonyl]piperazine hydrochloride
- 1-[(2-Iodo-4-nitrophenyl)carbonyl]piperazine hydrochloride
Uniqueness
1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride is unique due to the presence of the bromo group, which imparts specific reactivity and interaction properties. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative exhibits different electronic and steric effects, influencing its chemical behavior and biological activity.
属性
分子式 |
C11H13BrClN3O3 |
|---|---|
分子量 |
350.59 g/mol |
IUPAC 名称 |
(2-bromo-4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H12BrN3O3.ClH/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
InChI 键 |
JUWSRLINNMFVNK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14091496.png)

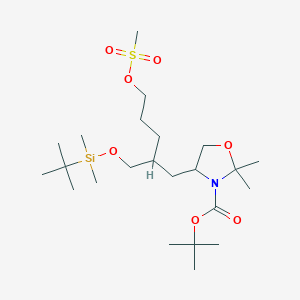
![3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B14091502.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091504.png)
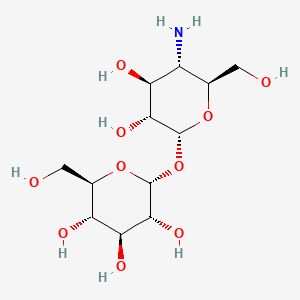
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14091510.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14091516.png)
![1-(3-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091519.png)

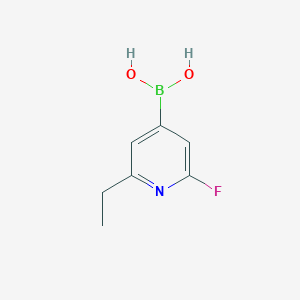
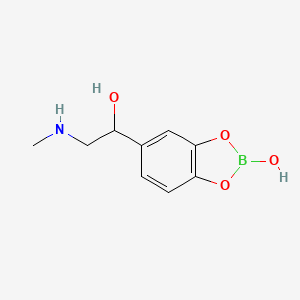
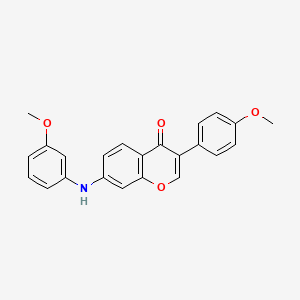
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
